molecular formula C9H8F4O B2607748 (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1567666-58-3

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B2607748
CAS No.: 1567666-58-3
M. Wt: 208.156
InChI Key: XODJGUXJHGDPTL-YFKPBYRVSA-N
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Description

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound featuring a trifluoromethyl group and a fluorine atom on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the compound can lead to the formation of alkanes or alcohols.

    Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles such as Grignard reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific chiral structure and the presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring

Properties

IUPAC Name

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODJGUXJHGDPTL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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